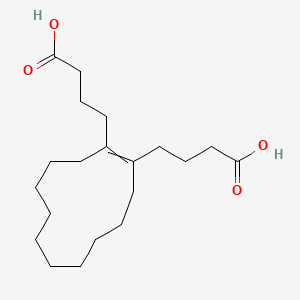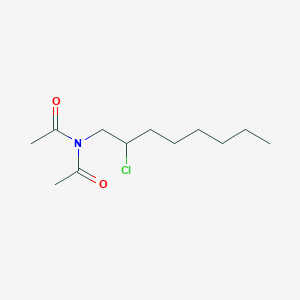
N-Acetyl-N-(2-chlorooctyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-(2-chlorooctyl)acetamide is a chemical compound with the molecular formula C12H22ClNO2 It is an amide derivative, characterized by the presence of an acetyl group and a chlorooctyl chain attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorooctylamine+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反应分析
Types of Reactions
N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or alcohols.
Hydrolysis: Products include acetic acid and 2-chlorooctylamine.
Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.
科学研究应用
N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
N-Acetylaspartic acid: Similar in structure due to the presence of an acetyl group.
N-Acetylhistamine: Contains an acetyl group and is used in biological studies.
N-Acetylserotonin: Another acetylated compound with biological significance.
Uniqueness
N-Acetyl-N-(2-chlorooctyl)acetamide is unique due to the presence of the chlorooctyl chain, which imparts distinct chemical properties and reactivity compared to other acetylated compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
89736-59-4 |
|---|---|
分子式 |
C12H22ClNO2 |
分子量 |
247.76 g/mol |
IUPAC 名称 |
N-acetyl-N-(2-chlorooctyl)acetamide |
InChI |
InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3 |
InChI 键 |
NLKSEVJDWLHHJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CN(C(=O)C)C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


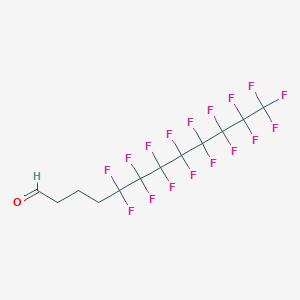
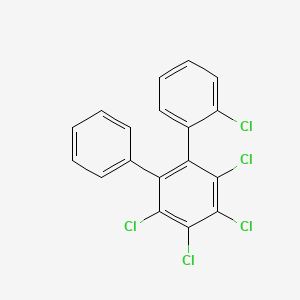
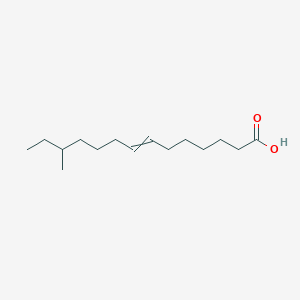
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
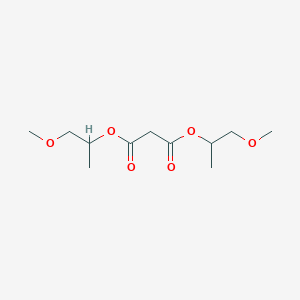
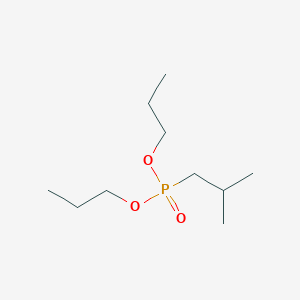
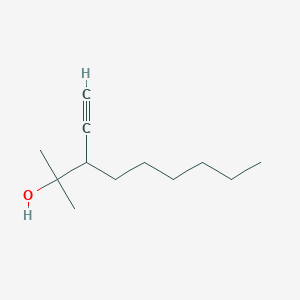

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
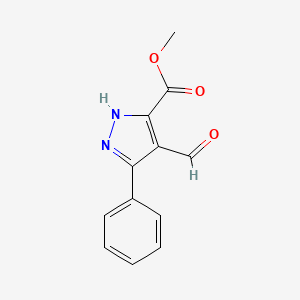
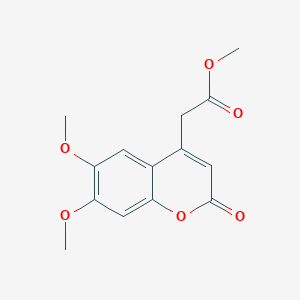
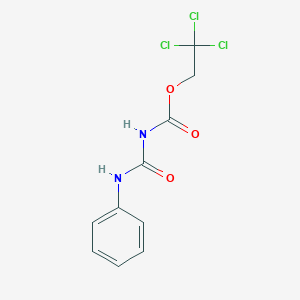
silane](/img/structure/B14395717.png)
